molecular formula C15H9F2NO2 B2873255 3-[(2,4-difluoroanilino)methylene]-2-benzofuran-1(3H)-one CAS No. 338751-53-4

3-[(2,4-difluoroanilino)methylene]-2-benzofuran-1(3H)-one

Cat. No.: B2873255
CAS No.: 338751-53-4
M. Wt: 273.239
InChI Key: FAIAXNVURBJJPN-ZSOIEALJSA-N
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Description

Molecular Structure Analysis

The molecular structure of “3-[(2,4-difluoroanilino)methylene]-2-benzofuran-1(3H)-one” is not explicitly provided in the sources I have access to .


Chemical Reactions Analysis

Specific chemical reactions involving “this compound” are not mentioned in the sources I have access to .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” are not explicitly mentioned in the sources I have access to .

Scientific Research Applications

Synthesis and Chemical Properties
A significant aspect of research on compounds like 3-[(2,4-difluoroanilino)methylene]-2-benzofuran-1(3H)-one focuses on their synthesis and structural analysis. For instance, compounds with similar structures, such as 3-(2-Oxo-2,3,4,5-tetrahydrofuran-3-yl)-1-benzofuran-2-carbonitrile, demonstrate unique conformational characteristics and interactions, including hydrogen bonding and π-π stacking, which are crucial for understanding their chemical behavior and potential applications in material science or pharmaceuticals (Okuda, Hirota, Nishina, & Ishida, 2012).

Electrochemical Applications
Research also explores the electrochemical properties of benzofuran derivatives, which can lead to the efficient synthesis of fluorinated compounds. For example, the electrochemical partial fluorination of organic compounds, including benzofuran derivatives, has demonstrated the formation of fluorinated products with potential applications in developing pharmaceuticals and agrochemicals with enhanced activity and stability (Dawood & Fuchigami, 2004).

Material Science Applications
Compounds structurally related to this compound are studied for their material science applications, particularly in the synthesis of new polymers with unique properties. For instance, fluorine-containing polyethers have been synthesized for their hydrophobic, low dielectric properties, which are valuable in electronics and coatings (Fitch et al., 2003). Additionally, structural manipulation of benzofulvene derivatives has shown spontaneous thermoreversible polymerization, indicating potential for smart materials and responsive systems (Cappelli et al., 2007).

Photophysical Properties
The photophysical properties of benzofuran derivatives are of interest for applications in photochromic materials. Research in this area includes the study of diarylethene derivatives with benzofuran units, revealing their potential in developing light-responsive materials, which could have implications in data storage or photo-switching devices (Yamaguchi & Irie, 2006).

Mechanism of Action

The mechanism of action of “3-[(2,4-difluoroanilino)methylene]-2-benzofuran-1(3H)-one” is not detailed in the sources I have access to .

Safety and Hazards

Specific safety and hazard information for “3-[(2,4-difluoroanilino)methylene]-2-benzofuran-1(3H)-one” is not available in the sources I have access to .

Future Directions

The future directions of research or applications involving “3-[(2,4-difluoroanilino)methylene]-2-benzofuran-1(3H)-one” are not specified in the sources I have access to .

Properties

IUPAC Name

3-[(2,4-difluorophenyl)iminomethyl]-2-benzofuran-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9F2NO2/c16-9-5-6-13(12(17)7-9)18-8-14-10-3-1-2-4-11(10)15(19)20-14/h1-8,19H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNIHNRNAEIXLEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(OC(=C2C=C1)O)C=NC3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9F2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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